2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole
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Overview
Description
2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3-chlorobenzyl group and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-chlorobenzyl azide can react with 3-methoxybenzonitrile under suitable conditions to form the tetrazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring itself, potentially leading to ring-opening reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are typical.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced tetrazole derivatives or ring-opened products.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design, potentially leading to compounds with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorobenzyl)-2H-tetrazole: Lacks the 3-methoxyphenyl group, potentially altering its reactivity and biological activity.
5-(3-methoxyphenyl)-2H-tetrazole: Lacks the 3-chlorobenzyl group, which may affect its chemical properties and applications.
Uniqueness
2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole is unique due to the presence of both the 3-chlorobenzyl and 3-methoxyphenyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C15H13ClN4O |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-(3-methoxyphenyl)tetrazole |
InChI |
InChI=1S/C15H13ClN4O/c1-21-14-7-3-5-12(9-14)15-17-19-20(18-15)10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 |
InChI Key |
PXFAQHVBWJTLIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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